N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)27-16-8-6-14(7-9-16)18(25)24(13-17-5-3-11-26-17)12-15-4-1-2-10-23-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPOGIIARMUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure features a furan and pyridine moiety connected by a methylene bridge, along with a trifluoromethoxy group attached to a benzamide core. This unique arrangement contributes to its biological properties.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against various enzymes, particularly those involved in cancer pathways. For instance, studies have shown that derivatives of benzamide can inhibit kinases, which are critical in cancer progression. The trifluoromethoxy group enhances binding affinity due to its electronegative nature, facilitating stronger interactions with the target enzymes .
2. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For example, pyridine and furan derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the furan ring is believed to contribute to the increased permeability of bacterial membranes, enhancing the compound's efficacy .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by modulating signaling pathways related to inflammation. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives for their anticancer properties. Among them, the compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity. The study highlighted the role of the trifluoromethoxy group in enhancing selectivity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were screened against several pathogens. The results indicated that these compounds had minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related benzamides:
Key Observations :
- Heterocyclic Diversity: The target compound uniquely combines furan and pyridine methyl groups, whereas analogs like 8c (from ) use thieno-pyrimidinyl or pyrazine-carboxamide moieties .
- Lipophilicity : The trifluoromethoxy group in the target compound enhances lipophilicity compared to methoxy or sulfonamide analogs (e.g., HSGN-235 in ) .
- Molecular Weight : The target compound (~406.3 g/mol) is heavier than simpler analogs like N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (362.3 g/mol) due to its dual N-substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
